molecular formula C11H21NO2 B14515129 1,2-Dimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol CAS No. 62502-18-5

1,2-Dimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol

Cat. No.: B14515129
CAS No.: 62502-18-5
M. Wt: 199.29 g/mol
InChI Key: NFUWXDVXHBVUJK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diketone and an amine, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1,2-Dimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another derivative with distinct chemical properties.

    1,2,3,4-Tetrahydroquinoline: A partially saturated derivative with unique reactivity.

Uniqueness

1,2-Dimethyl-1-oxodecahydro-1lambda~5~-quinolin-4-ol stands out due to its specific substitution pattern and the presence of both methyl and oxo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62502-18-5

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

1,2-dimethyl-1-oxido-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ium-4-ol

InChI

InChI=1S/C11H21NO2/c1-8-7-11(13)9-5-3-4-6-10(9)12(8,2)14/h8-11,13H,3-7H2,1-2H3

InChI Key

NFUWXDVXHBVUJK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2CCCCC2[N+]1(C)[O-])O

Origin of Product

United States

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